molecular formula C23H16N2O3 B5481130 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide

Cat. No.: B5481130
M. Wt: 368.4 g/mol
InChI Key: FKQQPASEMMYGBE-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide is a complex organic compound that features a dibenzofuran moiety linked to a quinolinecarboxamide group

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c1-27-22-12-16-15-7-3-5-9-20(15)28-21(16)13-19(22)25-23(26)18-11-10-14-6-2-4-8-17(14)24-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQQPASEMMYGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the dibenzofuran and quinoline intermediates. One common method involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin (IV) chloride to yield the corresponding aldehyde . This intermediate is then subjected to further reactions to introduce the quinolinecarboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoline ring could produce a dihydroquinoline derivative.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-quinolinecarboxamide is unique due to its specific combination of the dibenzofuran and quinolinecarboxamide moieties. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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